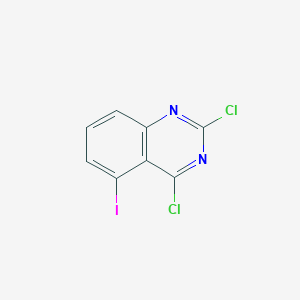

2,4-Dichloro-5-iodoquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-5-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2IN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHOKNBNQDBGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652955 | |

| Record name | 2,4-Dichloro-5-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-30-0 | |

| Record name | 2,4-Dichloro-5-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro 5 Iodoquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 2,4-dichloro-5-iodoquinazoline by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C. The substitution pattern on the quinazoline (B50416) core, with two chlorine atoms and one iodine atom, creates a distinct electronic landscape that is reflected in the NMR spectra.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons H-6, H-7, and H-8 on the benzene (B151609) portion of the quinazoline ring. The chemical shifts and coupling patterns of these protons are significantly influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms in the pyrimidine (B1678525) ring.

The iodine atom at the C-5 position exerts a strong deshielding effect on the adjacent H-6 proton primarily through its electron-withdrawing inductive effect and anisotropy. This would cause the H-6 signal to appear at a relatively downfield chemical shift. The protons at H-7 and H-8 would be further influenced by their proximity to the other substituents and their coupling relationships.

The expected coupling patterns would follow standard aromatic systems:

H-6: Would likely appear as a doublet of doublets (dd) due to coupling with both H-7 (ortho-coupling, ³J) and H-8 (para-coupling, ⁵J), although the para-coupling may not always be resolved.

H-7: Is expected to be a triplet or more accurately, a doublet of doublets, arising from ortho-coupling to both H-6 and H-8.

H-8: Would appear as a doublet of doublets, coupling to H-7 (ortho) and H-6 (meta-coupling, ⁴J).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.80 - 8.20 | dd | ³J ≈ 7-9 Hz, ⁴J ≈ 1-2 Hz |

| H-7 | 7.50 - 7.90 | t (or dd) | ³J ≈ 7-9 Hz, ³J ≈ 7-9 Hz |

| H-8 | 7.90 - 8.30 | dd | ³J ≈ 7-9 Hz, ⁴J ≈ 1-2 Hz |

Note: These are estimated values based on analogous halogenated quinazoline structures. Actual values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the quinazoline ring system. The chemical shifts are heavily influenced by the attached halogens.

Carbons bonded to halogens (C-2, C-4, C-5): These carbons experience significant electronic effects. The C-2 and C-4 carbons, bonded to chlorine, would appear at highly downfield shifts (typically >150 ppm) due to the electronegativity of chlorine and their position within the heterocyclic ring. The C-5 carbon, bonded to the large and polarizable iodine atom, will also be significantly shifted. The "heavy atom effect" of iodine can sometimes lead to signal broadening.

Protonated carbons (C-6, C-7, C-8): The chemical shifts of these carbons will correlate with their corresponding proton environments and are generally found in the typical aromatic region of 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 150 - 160 | Attached to Cl and two N atoms. |

| C-4 | 155 - 165 | Attached to Cl and N atom. |

| C-4a | 120 - 130 | Quaternary carbon at ring junction. |

| C-5 | 90 - 105 | Direct attachment to iodine causes a significant upfield or downfield shift. |

| C-6 | 125 - 135 | Aromatic CH. |

| C-7 | 128 - 140 | Aromatic CH. |

| C-8 | 120 - 130 | Aromatic CH. |

| C-8a | 145 - 155 | Quaternary carbon influenced by adjacent nitrogen. |

Note: These are estimated values based on general principles and data from similar halogenated aromatic compounds. Actual values may vary.

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure. researchgate.netsdsu.eduslideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-6 with H-7, and H-7 with H-8, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.eduprinceton.edu The HSQC spectrum would show cross-peaks linking the signal of H-6 to C-6, H-7 to C-7, and H-8 to C-8, allowing for the definitive assignment of the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.comresearchgate.netyoutube.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula. For this compound, with the molecular formula C₈H₃Cl₂IN₂, HRMS is essential to distinguish it from other potential compounds with the same nominal mass.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4), which further helps in confirming the presence of two chlorine atoms.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₃³⁵Cl₂¹²⁷IN₂ |

| Calculated Exact Mass | 323.87180 |

| Molecular Weight | 324.93 |

Note: The exact mass is calculated for the most abundant isotopes.

Under electron impact (EI) or other energetic ionization methods, the molecular ion of this compound will break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap to the molecule's structure. libretexts.orgaip.orglibretexts.org

The fragmentation is often initiated at the weakest bonds. The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine bonds and C-C or C-N bonds within the ring system. Therefore, a primary and prominent fragmentation pathway would be the loss of an iodine radical.

Expected fragmentation pathways include:

Loss of Iodine: A major initial fragmentation would be the cleavage of the C-I bond, leading to a prominent peak at [M - 127]⁺.

Sequential Loss of Chlorine: Following the initial loss, or as a competing pathway, the molecule can lose one or both chlorine atoms as radicals, resulting in peaks at [M - 35]⁺, [M - 127 - 35]⁺, and [M - 127 - 35 - 35]⁺.

Quinazoline Ring Fission: The heterocyclic ring can also fragment. A characteristic pathway for quinazolines is the loss of HCN (27 Da) from the pyrimidine ring, which could occur after the initial loss of halogens.

The relative abundance of these fragment ions helps to piece together the structure and confirm the nature and position of the substituents. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific, publicly available spectrum for this compound is not provided in the search results, the expected characteristic absorption bands can be predicted based on its structural components: the quinazoline ring system and its halogen substituents.

The analysis of related halogenated and non-halogenated quinazoline derivatives provides a basis for assigning the vibrational modes of this compound. The key functional groups and their expected IR absorption regions are summarized below.

Aromatic C-H Stretching: The vibrations associated with the carbon-hydrogen bonds on the benzene portion of the quinazoline ring are expected to appear in the region of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The quinazoline core contains both C=N (imine) and C=C (aromatic) bonds. These stretching vibrations typically result in a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. These peaks are characteristic of the heterocyclic aromatic system.

C-Cl Stretching: The carbon-chlorine bonds will exhibit strong stretching vibrations. Aryl chlorides generally absorb in the 1100-800 cm⁻¹ range. The precise position depends on the substitution pattern on the ring.

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, thus its stretching frequency is found at lower wavenumbers, typically in the 600-500 cm⁻¹ region of the IR spectrum.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. These typically appear in the 900-675 cm⁻¹ range.

The following table outlines the predicted IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Quinazoline Ring (C=N, C=C) | Stretching | 1650 - 1450 |

| Aryl C-Cl | Stretching | 1100 - 800 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| Aryl C-I | Stretching | 600 - 500 |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of now, a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, structural insights can be inferred from crystallographic studies of closely related halogenated quinazolines. For instance, the crystal structure of 2,4-Dichloro-7-fluoroquinazoline reveals that the quinazoline ring system is essentially planar. nih.gov It is highly probable that this compound would also adopt a similar planar conformation.

In the solid state, the molecular packing is influenced by intermolecular forces. In the case of 2,4-Dichloro-7-fluoroquinazoline, π–π stacking interactions are observed between the planar quinazoline moieties of adjacent molecules. nih.gov For this compound, similar π–π stacking is expected. Furthermore, the presence of a large, polarizable iodine atom could introduce other significant intermolecular interactions, such as halogen bonding. X-ray crystallographic studies on the analogous 2,4-dichloro-6-iodoquinazoline suggest that the iodine atom introduces steric and electronic perturbations to the planar system, which can influence both reactivity and intermolecular interactions. These interactions play a crucial role in the formation and stability of the crystal lattice.

Advanced Spectroscopic Methods for Isomeric Differentiation and Purity Assessment

Distinguishing between constitutional isomers and assessing the purity of a synthesized compound are critical analytical challenges. Advanced spectroscopic and chromatographic techniques are essential for these tasks.

Isomeric Differentiation: The synthesis of this compound could potentially yield other isomers, such as 2,4-Dichloro-6-iodoquinazoline or 2,4-Dichloro-8-iodoquinazoline. Differentiating these positional isomers requires techniques that are sensitive to the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing isomers. The chemical shifts, coupling constants (J-values), and splitting patterns of the protons on the aromatic ring are highly dependent on their electronic environment, which is dictated by the positions of the chloro and iodo substituents. Each isomer will produce a unique and predictable NMR spectrum.

Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI-MS) can differ. More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can separate isomers chromatographically before subjecting them to collision-induced dissociation, which often produces unique fragment ions or different relative intensities of common fragments, enabling their differentiation. nih.gov

Purity Assessment: Ensuring the chemical purity of this compound is vital for its use in further research or synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment. When coupled with a UV detector, it can separate the target compound from starting materials, by-products, and other impurities. The purity is typically determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and identification of impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, facilitating their identification.

Quantitative NMR (qNMR): This technique can be used for purity assessment by integrating the signals of the target compound against a certified internal standard of known concentration.

The combination of these methods provides a robust analytical workflow for the unambiguous identification, isomeric differentiation, and purity determination of this compound.

Reactivity and Derivatization of 2,4 Dichloro 5 Iodoquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the quinazoline (B50416) core, particularly at the electron-deficient C2 and C4 positions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The presence of the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring significantly activates the attached chlorine atoms toward nucleophilic attack.

In the 2,4-dichloroquinazoline (B46505) system, the chlorine atom at the C4 position is markedly more reactive towards nucleophiles than the chlorine at the C2 position. nih.govnih.gov This enhanced electrophilicity of the C4 carbon is well-documented and attributed to several electronic factors. nih.govresearchgate.net Density Functional Theory (DFT) calculations on the 2,4-dichloroquinazoline precursor reveal that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This heightened reactivity allows for the selective monosubstitution at the C4 position under mild reaction conditions, leaving the C2-chloro group intact for subsequent transformations. researchgate.net Achieving substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of metal catalysis, due to its lower reactivity. nih.govnih.gov

In SNAr reactions, the reactivity is primarily governed by the electrophilicity of the carbon atom being attacked, rather than the strength of the carbon-halogen bond. The chlorine atoms at C2 and C4 are attached to the electron-deficient pyrimidine ring, which is strongly activated for nucleophilic attack. In contrast, the iodine atom at C5 is on the benzene (B151609) portion of the scaffold, which is significantly less activated towards SNAr. Consequently, nucleophilic substitution will occur preferentially at the C4 and C2 positions, with the C5-iodo group remaining largely unreactive under typical SNAr conditions. The established reactivity order for SNAr on 2,4-dichloro-5-iodoquinazoline is therefore C4-Cl > C2-Cl >> C5-I.

The high reactivity of the C4-chloro group has been extensively utilized to introduce a wide array of nitrogenous and oxygenated substituents. Reactions with primary and secondary amines, including anilines, benzylamines, and aliphatic amines, proceed regioselectively at the C4 position, often at room temperature or with gentle heating, to yield 2-chloro-4-aminoquinazoline derivatives. nih.gov These reactions are versatile and can be performed under various conditions, often using the amine nucleophile in excess or in the presence of a non-nucleophilic base to neutralize the HCl byproduct. nih.gov Similarly, oxygenated nucleophiles such as alkoxides or phenoxides can be introduced at the C4 position, although this may sometimes require slightly more stringent conditions compared to aminolysis.

The mechanism of nucleophilic aromatic substitution does not involve the formation of a chiral center at the site of substitution on the aromatic ring. The key intermediate, the Meisenheimer complex, involves the formation of an sp³-hybridized carbon, but this intermediate is planar and achiral with respect to the aromatic ring itself. youtube.com The incoming nucleophile adds to the ring, and the leaving group is subsequently eliminated, restoring aromaticity. As this compound is an achiral molecule, its reaction with an achiral nucleophile will result in an achiral product. Stereochemistry becomes a consideration only if the introduced nucleophile is chiral or if the resulting product exhibits atropisomerism due to restricted rotation around a newly formed single bond, an outcome that depends heavily on the steric bulk of the substituents.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to highly functionalized quinazoline derivatives. nih.govscispace.com In contrast to SNAr reactions, the reactivity of halogens in the key oxidative addition step of these catalytic cycles follows the order of bond strength: C-I > C-Br > C-Cl. nih.gov This orthogonal reactivity allows for the selective functionalization of the C5-iodo position in this compound while preserving the less reactive C2 and C4 chloro groups for subsequent SNAr or further cross-coupling reactions under more forcing conditions.

The pronounced reactivity difference between the C-I and C-Cl bonds enables highly regioselective cross-coupling at the C5 position.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com It is widely used due to the stability and low toxicity of the boron reagents. nih.gov For this compound, the Suzuki-Miyaura reaction with an arylboronic acid would selectively yield a 5-aryl-2,4-dichloroquinazoline under appropriate conditions. nih.govscispace.com

Stille Coupling : Involving the reaction of the substrate with an organostannane (organotin) reagent, the Stille coupling is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org The reaction is highly effective for coupling at the C-I bond, allowing for the synthesis of 5-alkyl, -alkenyl, or -aryl derivatives of 2,4-dichloroquinazoline. nih.gov

Negishi Coupling : This reaction utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling. wikipedia.orgorganic-chemistry.org The Negishi coupling is valued for its ability to form C(sp³)–C(sp²) bonds and often proceeds under mild conditions. nih.gov Selective coupling at the C5-iodo position is expected.

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between the C5 position and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is highly regioselective for the more reactive iodide substituent over chlorides, making it an excellent method for introducing alkynyl moieties at the C5 position of the quinazoline core. nih.govlibretexts.org

Site-Selectivity in Multi-Halogenated Systems

The reactivity of the halogenated positions on the quinazoline core is dictated by both the nature of the halogen and its electronic environment. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl, due to bond dissociation energies. wuxiapptec.com Consequently, the iodine atom at the C-5 position is the most susceptible to oxidative addition to a palladium(0) catalyst.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the electrophilicity of the carbon atom is the determining factor. The C-4 position of the quinazoline ring is the most electrophilic and, therefore, the most reactive site for nucleophilic attack. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom at position 3. nih.gov Studies on 2,4-dichloroquinazoline have consistently shown exclusive selectivity for substitution at the C-4 position. nih.govscispace.com The C-2 position is less reactive, and the C-5 position, being on the benzene ring portion, is generally unreactive towards SNAr unless activated by strong electron-withdrawing groups.

This dichotomy in reactivity allows for orthogonal chemical strategies. Palladium-catalyzed couplings can be directed to the C-5 position, while nucleophilic substitutions can be selectively performed at the C-4 position.

Catalyst Selection and Reaction Optimization for Diverse Coupling Partners

The successful functionalization of this compound via cross-coupling reactions hinges on the careful selection of the catalyst system and reaction conditions. The primary coupling reactions employed are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, each requiring specific optimization for high yield and selectivity.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between the quinazoline core and various aryl or vinyl boronic acids or esters. To selectively target the C-5 iodo position, standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands are effective. organic-chemistry.org Weaker bases such as Na₂CO₃ or K₃PO₄ are often sufficient to promote the reaction at the C-I bond without affecting the C-Cl bonds. To subsequently react at the C-4 position, more active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases, may be required. organic-chemistry.orgcovasyn.com

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Target Position | Palladium Source (mol%) | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| C-5 (Iodo) | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ | Dioxane/H₂O | 80-100 °C |

| C-4 (Chloro) | Pd₂(dba)₃ (2%) | SPhos | K₃PO₄ | Toluene | 100-120 °C |

Sonogashira Coupling: Used for the introduction of alkyne moieties, this reaction is typically co-catalyzed by palladium and copper(I) salts. libretexts.org The high reactivity of the C-I bond allows for selective coupling at the C-5 position under mild conditions, often using catalysts like PdCl₂(PPh₃)₂ in conjunction with CuI and an amine base such as triethylamine (B128534) or diisopropylethylamine. kaust.edu.salucp.net Coupling at the less reactive chloro positions would necessitate higher temperatures and potentially more robust catalyst systems.

Table 2: Representative Conditions for Selective Sonogashira Coupling

| Target Position | Palladium Source (mol%) | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| C-5 (Iodo) | PdCl₂(PPh₃)₂ (2-5%) | CuI (1-2%) | Et₃N | THF or DMF | Room Temp. to 60 °C |

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds. The choice of ligand is critical and often dictates the reaction's success. wikipedia.org For the highly reactive C-5 iodo position, a range of phosphine ligands can be effective. To achieve amination at the more challenging C-4 and C-2 chloro positions, highly active and sterically hindered biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are generally required, along with a strong base like NaOtBu or LHMDS. wuxiapptec.comlibretexts.org

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination

| Target Position | Palladium Source (mol%) | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| C-5 (Iodo) | Pd(OAc)₂ (2%) | BINAP | Cs₂CO₃ | Toluene | 100 °C |

| C-4 (Chloro) | Pd₂(dba)₃ (2%) | XPhos | NaOtBu | Dioxane | 110 °C |

Other Transformational Reactions

Beyond cross-coupling, other transformations can be selectively performed on the this compound core.

Reduction of Halogens

Selective dehalogenation can be a useful synthetic step. The C-I bond can be selectively reduced in the presence of C-Cl bonds through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a suitable hydrogen source. Other methods, such as using zinc dust in acetic acid, can also achieve this transformation. Complete reduction of all three halogens would require harsher conditions.

Lithiation and Grignard Reactions

The presence of multiple halogens influences the outcome of reactions with organometallic reagents.

Lithiation: Treatment of this compound with an alkyllithium reagent like n-butyllithium at low temperatures is expected to result in a rapid halogen-lithium exchange at the most reactive C-I bond, forming 2,4-dichloro-5-lithioquinazoline. This lithiated intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups at the C-5 position. cardiff.ac.uk Directed ortho-lithiation is less likely due to the presence of the highly reactive iodine.

Grignard Reactions: The C-5 iodo position is also the preferred site for the formation of a Grignard reagent. Reaction with magnesium metal, typically activated with iodine or 1,2-dibromoethane, in an etheral solvent like THF would selectively yield 2,4-dichloro-5-(iodomagnesio)quinazoline. adichemistry.com This Grignard reagent serves as a potent nucleophile for reactions with a wide array of electrophiles. beilstein-journals.org The chloro groups at C-2 and C-4 are significantly less reactive towards magnesium insertion under these conditions.

Ring-Opening and Rearrangement Pathways (if applicable)

The quinazoline ring system is an aromatic and generally stable heterocyclic scaffold. Ring-opening or significant rearrangement pathways are not commonly observed under standard synthetic conditions. Such transformations would likely require high energy input (e.g., photolysis) or reaction with highly reactive species not typically employed in the derivatization of this core. Therefore, these pathways are not considered synthetically relevant for this compound.

Synthesis of Quinazoline Hybrid Molecules

The ability to selectively and sequentially functionalize the C-2, C-4, and C-5 positions makes this compound an exceptional platform for the synthesis of complex quinazoline hybrid molecules. nih.govresearchgate.net Molecular hybridization, the strategy of combining two or more different pharmacophores into a single molecule, is a powerful tool in drug discovery. mui.ac.ir

A hypothetical synthetic sequence to a tri-substituted hybrid molecule could proceed as follows:

Sonogashira Coupling at C-5: Selective reaction at the C-5 iodo position with a terminal alkyne to introduce the first pharmacophore.

Suzuki-Miyaura Coupling at C-4: Subsequent reaction of the resulting 2,4-dichloro-5-alkynylquinazoline at the C-4 chloro position with a boronic acid to install the second distinct moiety.

Nucleophilic Aromatic Substitution at C-2: Finally, the remaining chloro group at the C-2 position can be displaced by a nucleophile, such as an amine or thiol, to attach the third component, completing the synthesis of the hybrid structure.

This stepwise approach, leveraging the inherent reactivity differences of the three halogen substituents, provides a rational and controlled route to novel, multi-functionalized quinazoline derivatives with potential applications in medicinal chemistry and materials science. beilstein-journals.orgscispace.com

Conjugation with Other Bioactive Scaffolds

The ability to selectively functionalize the this compound core makes it an ideal platform for conjugation with other pharmacologically active scaffolds. This strategy, often referred to as molecular hybridization, aims to combine the therapeutic properties of two or more distinct molecular entities into a single compound. The goal is to achieve synergistic effects, overcome drug resistance, or improve the pharmacokinetic profile.

The primary method for conjugation involves the SNAr reaction, where a nucleophilic group (typically an amine, alcohol, or thiol) on a bioactive molecule displaces the chlorine atom at the C4 position of the quinazoline ring. This initial reaction creates a stable covalent linkage, yielding a 2-chloro-4-substituted-5-iodoquinazoline intermediate. This intermediate can then undergo a second substitution at the C2 position if desired.

Amino acids and peptides are common choices for conjugation, as this can enhance cell permeability and bioavailability. nih.gov For instance, coupling the quinazoline scaffold with specific amino acid esters can lead to novel peptide derivatives with unique biological activities. nih.gov Similarly, other heterocyclic drugs can be tethered to the quinazoline core to create hybrid molecules targeting multiple biological pathways simultaneously.

Table 1: Illustrative Conjugation Reactions of this compound

| Bioactive Scaffold (Nucleophile) | Reaction Position | Resulting Conjugate Class | Potential Therapeutic Synergy |

|---|---|---|---|

| Amino Acid/Peptide (e.g., Glycine ethyl ester) | C4 | Quinazoline-Peptide Conjugate | Improved cell uptake, combined anticancer and antimicrobial activity. |

| Aniline (B41778) Derivative (e.g., 4-aminophenol) | C4 | 4-Anilinoquinazoline (B1210976) Derivative | Dual kinase inhibition (e.g., EGFR/VEGFR). |

| Heterocyclic Amine (e.g., 4-aminopiperidine) | C4 | Quinazoline-Piperidine Hybrid | Targeting kinase and GPCR pathways. |

| Bioactive Alcohol (e.g., a steroidal alcohol) | C4 | Quinazoline-Steroid Ether | Combined anti-inflammatory and cytotoxic effects. |

Design Principles for Multifunctional Agents

The design of multifunctional agents based on the this compound scaffold follows several key principles rooted in rational drug design. The quinazoline ring itself is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for multiple biological targets. nih.gov

A prominent strategy involves the development of dual or multi-kinase inhibitors. Many cancers are driven by aberrant signaling from multiple protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Simultaneously inhibiting both can lead to a more potent antitumor effect and reduce the likelihood of acquired resistance. nih.gov

The design principles for such dual inhibitors using the 5-iodoquinazoline (B13679492) core are as follows:

Hinge-Binding Moiety: The substituent at the C4 position is crucial for anchoring the molecule within the ATP-binding pocket of the target kinase. Aniline derivatives are commonly used, as the amine linker can form a critical hydrogen bond with the "hinge region" of the kinase domain. nih.gov

Solubility and Selectivity Group: The substituent introduced at the C2 position can be modified to fine-tune the molecule's physicochemical properties, such as solubility, and to gain selectivity for the desired kinases.

By strategically selecting the nucleophiles for reaction at the C4 and C2 positions, and by leveraging the presence of the C5-iodo group, medicinal chemists can rationally design potent and selective multifunctional agents tailored to specific therapeutic needs.

Computational and Theoretical Studies of 2,4 Dichloro 5 Iodoquinazoline

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to model the electronic structure and properties of molecules from first principles. These methods are instrumental in understanding the intrinsic characteristics of 2,4-Dichloro-5-iodoquinazoline at an atomic level.

The data derived from DFT can predict various chemical parameters such as softness, hardness, chemical potential, and electrophilicity, which indicate the compound's chemical activity in a biochemical environment. ijcce.ac.ir For instance, DFT analysis can reveal a compound's stability and reactivity, validating its potential as a therapeutic candidate. researchgate.net

Frontier Molecular Orbital (FMO) theory is a model used to approximate and predict chemical reactivity by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.comfiveable.me The HOMO, being the highest energy orbital occupied by electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, relates to the molecule's ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinazoline (B50416) derivatives, FMO analysis helps in understanding their reaction mechanisms and predicting how they will interact with other molecules, which is fundamental to their potential biological activity.

| Orbital | Significance in Reactivity |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Indicates the ability to donate electrons; relates to nucleophilicity. taylorandfrancis.comyoutube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept electrons; relates to electrophilicity. taylorandfrancis.comyoutube.com |

| HOMO-LUMO Gap | Represents the energy required for electronic excitation; a smaller gap implies higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MESP or MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to predict how molecules will interact with electrophiles or nucleophiles and to understand the dispersion of electrons. researchgate.net The MESP surface map displays regions of varying charge, which are crucial for understanding intermolecular interactions such as hydrogen bonding. researchgate.netrsc.org

In these maps, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. ijcce.ac.ir For a molecule like this compound, MESP analysis can identify the most reactive sites, providing insights into its binding behavior with biological macromolecules. chemrxiv.orgnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ekb.eg It is widely used in drug design to predict the interaction between a small molecule ligand and a protein target. nih.govnih.gov

Molecular docking studies on iodoquinazoline derivatives have been performed to predict their binding modes with various biological targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various bacterial enzymes like dihydrofolate reductase (DHFR). nih.govnih.govresearchgate.net

These studies reveal how the quinazoline scaffold and its substituents fit into the active site of a protein. For example, docking results for iodoquinazoline derivatives in the EGFR binding site have shown that the quinazoline ring system occupies the adenine (B156593) binding pocket, while other parts of the molecule form key hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov Similarly, studies targeting VEGFR-2 have elucidated the binding patterns and affinity of iodoquinazoline compounds within its active site. researchgate.net The goal of these simulations is to identify compounds that mimic the binding mode of known inhibitors or establish novel, stable interactions. nih.gov

Beyond predicting the binding pose, computational methods also assess the binding affinity, which quantifies the strength of the interaction between the ligand and its target. Docking scores are numerical values calculated by docking programs to rank potential ligands based on their predicted binding affinity. arxiv.org For iodoquinazoline derivatives, calculated free energy of binding (ΔG) values have indicated a strong affinity for receptors like EGFR. nih.gov

For more rigorous affinity prediction, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used. nih.govnih.gov These techniques calculate the binding free energy of a protein-ligand complex by combining molecular mechanics energies with continuum solvation models. nih.gov While computationally more intensive than simple docking scores, MM/GBSA and MM/PBSA provide a more accurate estimation of binding affinity and have been successfully used to rationalize experimental findings for quinazoline-based compounds. nih.govnih.gov

The table below summarizes the reported biological activities of various iodoquinazoline derivatives against different cancer cell lines and protein kinases, which are often correlated with computational binding affinity predictions.

| Compound Series | Biological Target/Cell Line | Reported Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 2,4-disubstituted-6-iodoquinazolines | Cancer Cell Lines | 4.0 - 9.0 µM | nih.gov |

| N-alkyl substituted iodoquinazolines | HepG2, MCF-7, HCT116, A549 | EC₅₀ values from 5.00 µM | rsc.org |

| N-alkyl substituted iodoquinazolines | VEGFR-2 Kinase | IC₅₀ values from 0.85 µM | rsc.org |

| N-alkyl substituted iodoquinazolines | EGFRT790M Kinase | IC₅₀ values from 0.22 µM | rsc.org |

| Iodoquinazolines with allyl/benzyl | VEGFR-2 Kinase | IC₅₀ values from 0.17 µM | rsc.org |

| Iodoquinazolines with allyl/benzyl | EGFRT790M Kinase | IC₅₀ values from 0.25 µM | rsc.org |

| Quinazoline-based thiazoles | MCF-7, HepG2, A549 | IC₅₀ values from 2.86 µM | nih.gov |

| Quinazoline-based thiazoles | EGFR Kinase (mutant) | IC₅₀ values from 2.81 nM | nih.gov |

In Silico Pharmacokinetics (ADME) Predictions and Druglikeness Assessments

There are no published in silico predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties or druglikeness assessments specifically for this compound.

Further research or de novo computational studies would be required to generate the data necessary to fulfill the requested article structure.

Structure Activity Relationship Sar Studies of 2,4 Dichloro 5 Iodoquinazoline Derivatives

General SAR Principles of the Quinazoline (B50416) Scaffold

The quinazoline scaffold is a crucial component in the development of pharmacological agents due to its wide range of biological activities. researchgate.net The chemical characteristics of the quinazoline core, including its aromatic ring, two nitrogen atoms in the pyrimidine (B1678525) ring, and the fused ring system, make it a versatile foundation for designing new therapeutic agents. researchgate.netresearchgate.net

Structure-activity relationship studies have revealed that substitutions at various positions on the quinazoline ring can significantly impact its biological activity. nih.gov

Position 2: Substitutions at the C-2 position are crucial for the antimicrobial and anti-inflammatory activities of quinazoline derivatives. The incorporation of a styryl group at this position can enhance chemotherapeutic actions. nih.gov Additionally, the presence of methyl, amine, or thiol groups at position 2 is considered essential for antimicrobial activities. nih.gov

Position 4: The C-4 position plays a significant role in the biological activity of quinazolines. Developing the lipophilic character at this position is desirable for novel inhibitory affinity. nih.gov Substituted or simple amines at the fourth position are known to enhance potency against bacteria. nih.gov For instance, 4-anilinoquinazoline (B1210976) has shown potent and highly selective inhibition of EGFR tyrosine kinase. nih.gov

Positions 6 and 7: The insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of certain compounds. mdpi.com For example, quinazoline derivatives containing piperazine (B1678402) moiety with substitutions at the 6 and 7 positions have demonstrated outstanding antitumor activity. mdpi.com

Position 8: The presence of a phenyl ring at the eighth position has been associated with improved anti-cancer potency. nih.gov Furthermore, the substitution of the quinazolinone ring with iodine at the 6 and 8 positions has been found to significantly improve antibacterial activity. nih.gov

| Position | Type of Substituent | Effect on Biological Activity |

| 2 | Styryl group, methyl, amine, thiol | Enhanced chemotherapeutic and antimicrobial activity nih.govnih.gov |

| 4 | Substituted amines, lipophilic groups | Increased antibacterial potency and inhibitory affinity nih.gov |

| 6 & 7 | Electron-donating groups, piperazine moiety | Increased antitumor activity mdpi.commdpi.com |

| 8 | Phenyl ring, iodine | Improved anticancer and antibacterial potency nih.govnih.gov |

SAR Specific to 2,4-Dichloro-5-iodoquinazoline Derivatives

While specific SAR studies on this compound are not extensively documented, the impact of its halogen substituents can be inferred from general principles of halogenation in medicinal chemistry and studies on related quinazoline derivatives.

The presence of chlorine and iodine atoms on the quinazoline scaffold significantly influences its physicochemical properties and, consequently, its biological activity. Halogenation is a common strategy in drug design to enhance membrane binding and permeation. nih.gov

| Halogen | Effect on Lipophilicity | Effect on Membrane Permeability |

| Chlorine | Increases | Enhances nih.gov |

| Iodine | Increases | Generally enhances due to increased lipophilicity |

Halogen atoms contribute to both the electronic and steric properties of a molecule, which can influence its interaction with biological targets.

Electronic Contributions: Chlorine and iodine are electronegative atoms that can alter the electron distribution within the quinazoline ring. This can affect the molecule's ability to form hydrogen bonds and other non-covalent interactions with target proteins. nih.gov The polarizability of the halogen atom also plays a role, with iodine being more polarizable than chlorine, which can lead to stronger electrostatic and dispersion interactions. nih.gov

Steric Contributions: The size of the halogen atoms (iodine being larger than chlorine) introduces steric bulk, which can either be beneficial or detrimental to biological activity. nih.gov Increased steric hindrance can lead to a more selective binding to a target protein by preventing binding to other sites. mdpi.comrsc.org Conversely, excessive steric bulk can also hinder the optimal binding conformation. In some cases, the steric and hydrophobic effects of halogen atoms play a key role in enhancing the binding affinity of quinazoline derivatives to their targets. researchgate.net

Modulating Activity Through Derivatization at C2, C4, and C5

The C2 and C4 positions of the quinazoline ring are pivotal for interaction with target proteins and are common sites for chemical modification. The 4-anilinoquinazoline moiety, in particular, has been identified as a privileged scaffold for developing Epidermal Growth Factor Receptor (EGFR) inhibitors, as it effectively mimics the adenine (B156593) region of ATP, the natural ligand for kinases. nih.govmdpi.com

SAR studies have shown that substitutions at the C4 position with various anilines are critical for potency. The nature of the substituents on this aniline (B41778) ring can fine-tune the inhibitory activity. For instance, introducing small hydrophobic groups like chlorine or a methyl group at the meta or para positions of the terminal benzene (B151609) ring can lead to enhanced inhibitory activity against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Conversely, ortho-substitution on the aniline ring often results in less potent compounds. nih.gov

Further modifications at the C4 position include the linkage of phenyl urea (B33335) residues. This has been shown to produce compounds with elevated inhibitory activity. nih.gov The C2 position has also been a target for derivatization. The introduction of aryl groups, such as a pyridin-3-yl moiety, at C2 has been explored in the development of dual EGFR/HER2 inhibitors. nih.gov

Table 1: Effect of C2 and C4 Substitutions on EGFR Inhibitory Activity. This table summarizes the inhibitory concentrations (IC50) of various quinazoline derivatives, demonstrating how different functional groups at the C2 and C4 positions impact their potency against EGFR. Data sourced from nih.gov.

The presence of a halogen atom at the C5 position of the quinazoline ring is a common feature in many potent kinase inhibitors. While extensive research has focused on modifying the C2 and C4 positions of the 5-iodoquinazoline (B13679492) scaffold, the direct modification or replacement of the C5-iodo group itself is less commonly reported in the literature. nih.govjapsonline.com The consistent use of the iodoquinazoline core suggests that the iodine atom is considered beneficial for activity. nih.govjapsonline.com Its large size and lipophilicity may allow it to occupy a specific hydrophobic pocket within the enzyme's active site, while its electronic properties could contribute to favorable binding interactions, potentially including halogen bonding with backbone atoms of the protein target.

Conformational Flexibility and Its Influence on Binding

The conformational flexibility of this compound derivatives plays a significant role in their binding affinity and selectivity. The ability of the molecule, particularly the side chains introduced at C2 and C4, to adopt an optimal three-dimensional arrangement within the ATP-binding site of a kinase is crucial for potent inhibition. researchgate.net Molecular docking and dynamics simulations have shown that a tighter binding conformation, stabilized by key interactions, leads to increased potency. nih.gov

Targeted SAR for Specific Pharmacological Applications (e.g., enzyme inhibition)

The this compound framework has been extensively developed as a privileged scaffold for the targeted inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these enzymes is a hallmark of many diseases, including cancer. The scaffold's inherent ability to fit within the highly conserved ATP-binding site makes it an ideal starting point for designing potent and selective inhibitors. japsonline.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibitory Activity

One of the most successful applications of the quinazoline scaffold has been in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers. nih.govjapsonline.com Numerous 5-iodoquinazoline derivatives have been synthesized and evaluated for their ability to inhibit both wild-type EGFR (EGFRWT) and clinically significant mutant forms, such as the resistance-conferring T790M mutant. nih.govjapsonline.com

Research has yielded compounds with exceptional potency. For instance, certain iodoquinazoline derivatives have demonstrated remarkable inhibition of EGFRT790M with IC50 values in the sub-micromolar range. nih.govjapsonline.com As shown in the table below, specific modifications on the iodoquinazoline core can lead to highly potent dual inhibitors that target both EGFR and other related kinases like VEGFR-2. nih.govjapsonline.com

Table 2: Inhibitory Activity of Selected 5-Iodoquinazoline Derivatives against EGFR and VEGFR-2. This table highlights the potency of various derivatives against wild-type (WT) and mutant EGFR, as well as VEGFR-2, demonstrating the potential for dual inhibition. Data sourced from nih.govjapsonline.com.

Through extensive SAR studies, several key structural features of this compound derivatives have been identified as essential for potent EGFR inhibition:

The Quinazoline Core: This bicyclic system is the fundamental anchor. The nitrogen atom at position 1 (N-1) acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of Met793 in the hinge region of the EGFR kinase domain. nih.govresearchgate.net The N-3 atom can also form a hydrogen bond via a conserved water molecule, further stabilizing the complex. nih.gov

The 4-Anilino Group: This substituent is indispensable for high-affinity binding. mdpi.com It occupies a hydrophobic pocket adjacent to the ATP-binding site. The specific substitution pattern on the aniline ring dictates potency and selectivity. Electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl moiety generally lead to higher inhibitory activity compared to electron-donating groups (e.g., -CH3, -OCH3). nih.gov

Hydrophobic Moiety: The presence of a hydrophobic group, often a substituted phenyl ring at the C4 position, is critical for making van der Waals and hydrophobic interactions with nonpolar residues deep within the binding cleft, such as Leu718, Val726, and Leu844. researchgate.net

Covalent Binding Group (for irreversible inhibitors): While not a feature of all derivatives, the addition of a reactive group like an acrylamide (B121943) moiety at certain positions can lead to the formation of a covalent bond with a cysteine residue (Cys797) in the active site, resulting in irreversible inhibition. This strategy is particularly effective against resistance mutations like T790M. researchgate.net

The combination of these structural elements within a single molecule allows for high-affinity, specific binding to the EGFR active site, leading to potent inhibition of its kinase activity.

Addressing Drug Resistance Mechanisms

The development of drug resistance is a significant challenge in the treatment of various diseases, including cancer. nih.gov Quinazoline derivatives have been a focus of research to overcome these resistance mechanisms. nih.govmdpi.com Strategies often involve designing compounds that can effectively inhibit mutated or overexpressed targets that contribute to resistance. For instance, in the context of cancer, dual-target inhibitors based on the quinazoline scaffold are being explored to address resistance pathways. nih.gov While the broader class of quinazolines is studied for these properties, specific research detailing how this compound derivatives address drug resistance is an area of ongoing investigation. The aim is to identify modifications to the this compound core that can circumvent known resistance mechanisms, such as alterations in the target protein's binding site or the activation of alternative signaling pathways.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. researchgate.netnih.gov The quinazolinone scaffold, a close structural relative of quinazoline, has been identified as a viable core for the design of potent PARP inhibitors. rjpbr.comrsc.orgresearchgate.net SAR studies on quinazolinone-based PARP inhibitors have highlighted the importance of specific structural features for activity. Generally, a 4-one or 2,4-dione scaffold is considered favorable for PARP inhibition. nih.gov Substitutions at various positions on the quinazoline ring are explored to optimize binding to the PARP active site. While the general quinazoline and quinazolinone scaffolds are known to be effective, specific and detailed SAR studies on this compound derivatives as PARP inhibitors are not extensively documented in publicly available research.

Other Enzyme and Receptor Targets

The versatility of the quinazoline scaffold allows its derivatives to be investigated as inhibitors of a wide range of other enzymes and receptors implicated in disease. biomedres.us For example, various quinazoline derivatives have been synthesized and evaluated for their activity against protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. biomedres.us The 2,4-disubstituted quinazoline framework is a common starting point for the development of these inhibitors. ekb.eg Modifications at the 2- and 4-positions of the quinazoline ring, as well as substitutions on the benzene portion of the scaffold, can lead to potent and selective inhibitors of specific kinases. The exploration of this compound derivatives against other enzyme and receptor targets is a logical extension of the broader research into the therapeutic potential of the quinazoline chemical class.

Ligand Efficiency and Drug-likeness Considerations in SAR Studies

In modern drug discovery, the concepts of ligand efficiency (LE) and drug-likeness are critical in guiding the optimization of lead compounds. Ligand efficiency is a metric used to assess the binding energy of a compound per non-hydrogen atom, providing a measure of how efficiently a molecule binds to its target. This helps in identifying smaller, more efficient fragments that can be developed into potent drug candidates.

Drug-likeness, on the other hand, refers to the qualitative assessment of a compound's properties, such as solubility, permeability, and metabolic stability, which are crucial for its development into an oral drug. These properties are often guided by empirical rules like Lipinski's Rule of Five. For quinazoline derivatives, as with any class of compounds in drug discovery, SAR studies are increasingly incorporating these computational and theoretical considerations to design molecules with a higher probability of success in clinical development. The goal is to balance potency with favorable pharmacokinetic and safety profiles.

Advanced Biological and Mechanistic Studies of 2,4 Dichloro 5 Iodoquinazoline and Its Derivatives

Cell-Based Assays and Phenotypic Screening

Migration and Invasion Inhibition Assays

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cell migration and invasion a key objective in the development of new anticancer therapies. Quinazoline (B50416) derivatives have been the subject of numerous studies to evaluate their anti-metastatic potential using various in vitro assays.

Commonly employed methods include the wound healing (or scratch) assay and the transwell (or Boyden chamber) assay . The wound healing assay involves creating an artificial gap, or "scratch," in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time. A reduction in the closure rate in the presence of a test compound indicates an inhibitory effect on cell migration.

The transwell assay provides a more quantitative measure of both migration and invasion. In this setup, cells are placed in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant. To assess invasion, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which cells must degrade and penetrate to reach the lower chamber.

Studies on various quinazoline derivatives have demonstrated their efficacy in these assays. For instance, novel quinazolinone derivatives have been shown to significantly inhibit the closure of wounds in scratch assays using breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. Similarly, other derivatives have been found to reduce the migration and invasion of ovarian cancer cells through Matrigel-coated transwell chambers in a dose-dependent manner. These findings suggest that quinazoline-based compounds can interfere with the cellular machinery responsible for cell motility and invasion, crucial steps in the metastatic cascade.

| Compound Type | Cell Line | Assay Type | Observed Effect |

|---|---|---|---|

| Quinazolinone Derivative M1 | MCF-7 (Breast Cancer) | Wound Healing | Significant inhibition of wound closure |

| Quinazolinone Derivative M2 | A549 (Lung Cancer) | Wound Healing | Significant inhibition of wound closure |

| Quinazoline Derivative 18 | MGC-803 (Gastric Cancer) | Transwell Migration | Remarkable inhibition of cell migration nih.gov |

Differentiation Induction and Barrier Function Enhancement (e.g., keratinocytes)

Beyond oncology, quinazoline derivatives have shown promise in dermatology, specifically in promoting the differentiation of keratinocytes and enhancing the skin's barrier function. The epidermis, our primary defense against the environment, relies on a highly regulated process of keratinocyte differentiation to maintain its integrity. Dysregulation of this process is a hallmark of inflammatory skin diseases like atopic dermatitis (AD).

A novel quinazoline derivative, designated SH-340, has been identified as a potent inducer of keratinocyte differentiation. frontiersin.orgnih.gov Studies have demonstrated that treatment with SH-340 leads to a significant upregulation of key differentiation markers at both the mRNA and protein levels. frontiersin.orgnih.govnih.gov These markers include early differentiation proteins like Keratin 1 (KRT1) and Keratin 10 (KRT10), as well as terminal differentiation and barrier function proteins such as Involucrin (IVL), Loricrin (LOR), Filaggrin (FLG), and the tight junction protein Claudin-1 (CLDN1). frontiersin.orgnih.gov

The enhancement of skin barrier function by SH-340 is particularly noteworthy. It has been shown to counteract the negative effects of Th2 cytokines like IL-4 and IL-13, which are known to disrupt barrier integrity in AD. frontiersin.org SH-340 achieves this by inhibiting the phosphorylation of STAT6, a key downstream signaling molecule in the IL-4/IL-13 pathway, thereby restoring the expression of crucial barrier proteins. frontiersin.orgnih.gov

| Gene/Protein Marker | Function | Effect of SH-340 Treatment | Reference |

|---|---|---|---|

| KRT1, KRT10 | Early Differentiation | Increased mRNA and protein expression | frontiersin.orgnih.gov |

| IVL, LOR | Terminal Differentiation (Cornified Envelope) | Increased mRNA expression | frontiersin.orgnih.gov |

| FLG | Terminal Differentiation (Keratin Aggregation) | Increased mRNA and protein expression | frontiersin.orgnih.gov |

| CLDN1 | Tight Junction (Barrier Function) | Increased mRNA expression | frontiersin.orgnih.gov |

Protein Expression and Interaction Studies

To elucidate the molecular mechanisms underlying the biological effects of 2,4-Dichloro-5-iodoquinazoline and its derivatives, researchers employ a variety of techniques to study changes in protein expression and interactions.

Western Blotting and Immunofluorescence

Western blotting is a fundamental technique used to detect and quantify specific proteins in a cell lysate. It is widely used in studies of quinazoline derivatives to assess their impact on signaling pathways. A common application is to measure the phosphorylation status of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors (e.g., ERK1/2). japsonline.com Many quinazoline-based tyrosine kinase inhibitors (TKIs) have been shown to effectively decrease the autophosphorylation of EGFR in cancer cells, a key step in inhibiting tumor cell proliferation. acs.org For example, Western blot analyses have confirmed that certain quinazoline derivatives significantly inhibit HER2 phosphorylation at nanomolar concentrations, demonstrating a clear preference for HER2 over EGFR at the cellular level. ijpbs.com

Immunofluorescence is a microscopy-based technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. This method has been applied to study quinazoline derivatives, particularly in the development of fluorescent probes. By conjugating a quinazoline pharmacophore with a fluorophore, researchers have created probes that can visualize α1-Adrenergic Receptors (α1-ARs) in cells. nih.gov These studies have successfully demonstrated the subcellular localization of α1-AR subtypes, with some appearing on the cell surface and others primarily within the cell plasma, providing valuable tools for receptor mapping and drug screening. nih.gov

Co-immunoprecipitation and Protein-Ligand Binding Assays

Co-immunoprecipitation (Co-IP) is a powerful technique for identifying protein-protein interactions within a cell. It involves using an antibody to pull down a specific "bait" protein from a lysate, along with any proteins that are bound to it (the "prey"). This method has been instrumental in understanding the mechanisms of resistance to quinazoline-based TKIs like gefitinib. For instance, Co-IP experiments have demonstrated that in gefitinib-resistant gastric cancer cells, the protein DARPP-32 can be found in the same protein complex as EGFR and ERBB3. aacrjournals.org Another study used Co-IP to show an interaction between EGFR and DNA-dependent protein kinase (DNA-PKcs) in non-small-cell lung cancer cells, a mechanism implicated in the synergistic effect between gefitinib and cisplatin. spandidos-publications.com

Protein-ligand binding assays are essential for quantifying the affinity between a compound and its target protein, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity. Numerous studies have reported the potent binding of quinazoline derivatives to their target kinases. For example, various 4-anilinoquinazoline (B1210976) derivatives have shown strong inhibition of both EGFR and VEGFR-2 kinases, with IC50 values in the nanomolar range, comparable to or exceeding that of established drugs like sorafenib. ijpbs.com These quantitative binding data are critical for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.gov

| Compound Class | Target Kinase | Reported IC50 | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline Derivative 1j | EGFR | 78 nM | ijpbs.com |

| 4-Anilinoquinazoline Derivative 1l | VEGFR-2 | 14 nM | ijpbs.com |

| Thiourea-containing Quinazoline 7a | EGFR | 0.01 µM | japsonline.com |

| Quinazoline-Indazole Hybrid 46 | VEGFR-2 | 5.4 nM | mdpi.com |

Gene Expression Profiling (Transcriptomics)

To gain a global understanding of the cellular response to this compound and its derivatives, researchers utilize transcriptomic techniques that measure the expression levels of thousands of genes simultaneously.

RNA Sequencing and Microarray Analysis

RNA Sequencing (RNA-seq) and DNA microarrays are high-throughput methods used to profile the transcriptome of a biological sample. These techniques are particularly valuable for identifying differentially expressed genes (DEGs) and cellular pathways that are altered upon treatment with a compound.

These approaches have been extensively used to investigate the mechanisms of acquired resistance to quinazoline-based EGFR inhibitors. In one study, RNA-seq was performed on a lung cancer cell line (PC9) and its gefitinib-resistant counterpart (PC9GR). frontiersin.org The analysis identified 865 DEGs, with 396 genes being upregulated and 469 downregulated in the resistant cells. frontiersin.org Pathway analysis of these DEGs revealed the significant enrichment of pathways such as TNFA signaling via NFKB, the p53 pathway, and epithelial-mesenchymal transition, all of which are known to be involved in drug resistance. frontiersin.org

Similarly, microarray analysis has been used to study the transcriptomic changes in dermal fibroblasts treated with the quinazoline derivative erlotinib. This study identified a set of DEGs involved in processes like wound healing, rash development, and cancer progression, providing insights into the off-target effects of the drug. nih.gov These global gene expression analyses are crucial for identifying novel drug targets, understanding resistance mechanisms, and discovering potential biomarkers for predicting patient response to therapy. nih.govresearchgate.net

| Technique | Compound | Cell Model | Key Findings | Reference |

|---|---|---|---|---|

| RNA-Seq | Gefitinib | PC9 vs. PC9GR (Resistant Lung Cancer) | Identified 865 differentially expressed genes (396 up, 469 down) in resistant cells. | frontiersin.org |

| Microarray | Erlotinib | Human Dermal Fibroblasts | Identified differentially expressed genes related to rash development and wound healing. | nih.gov |

| RNA-Seq | Erlotinib | WHIM2 (Basal-like Breast Cancer) | Identified 38 differentially expressed genes in resistant tumors. | nih.gov |

Identification of Regulated Genes and Pathways

Direct studies identifying specific genes and signaling pathways regulated by this compound are not extensively available in the current scientific literature. However, research on structurally related quinazoline derivatives provides insights into the potential molecular targets and pathways that might be influenced by this class of compounds. The biological activity of quinazoline derivatives is often linked to their ability to interact with key enzymes and proteins involved in cellular signaling, proliferation, and survival.

Derivatives of quinazoline have been noted for their broad spectrum of pharmacological activities, which suggests interaction with multiple cellular pathways. For instance, certain substituted quinazolines have been investigated as potential anticancer agents. One such study on an erlotinib-based analog, compound 5k, identified it as a potent inhibitor of Histone lysine-specific demethylase 1 (LSD1). nih.gov LSD1 is an epigenetic modulator implicated in tumor pathogenesis, and its inhibition can lead to the suppression of demethylation processes, thereby affecting gene expression. nih.gov This finding suggests that quinazoline scaffolds can be designed to target key regulators of gene transcription.

Furthermore, the general class of quinazoline derivatives has been explored for a variety of therapeutic applications, including as antifungal, antiviral, antidiabetic, anti-inflammatory, and antibacterial agents. This wide range of activities implies that different derivatives can be synthesized to interact with a diverse set of biological targets, thereby modulating various signaling pathways. The specific substitutions on the quinazoline ring are crucial in determining the compound's target specificity and biological effect.

While the precise genes and pathways modulated by this compound remain to be elucidated, the known activities of its analogs suggest that its mechanism of action could involve the modulation of pathways critical to cell cycle, apoptosis, and signal transduction.

Table 1: Potential Pathway Interactions of Quinazoline Derivatives Based on Analog Studies

| Derivative Class | Target/Pathway | Implied Biological Outcome |

|---|---|---|

| Erlotinib-based analogs (e.g., 5k) | Histone lysine-specific demethylase 1 (LSD1) Inhibition nih.gov | Alteration of gene expression, potential anticancer activity nih.gov |

In Vivo Studies

Information regarding in vivo studies specifically on this compound is limited. The following sections are based on findings from studies on other quinazoline derivatives, which may provide some mechanistic insights applicable to this class of compounds.

Pharmacodynamic Markers and Efficacy in Disease Models

In vivo studies on various quinazoline derivatives have demonstrated their potential therapeutic efficacy in different disease models. While specific pharmacodynamic markers for this compound have not been reported, studies on related compounds offer a glimpse into their in vivo activity.

For example, the quinazoline derivative 5k, an LSD1 inhibitor, was evaluated in a MGC-803 xenograft mouse model. Treatment with this compound led to a significant reduction in tumor size, indicating potent antitumor efficacy. nih.gov In another study, two different quinazoline analogues were assessed for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. One of the compounds was found to enhance the mean survival time of the mice, and both compounds helped in restoring haematological parameters towards normal.

A study on a radioiodinated quinazolinone derivative, ammonium 2-(2'-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone, investigated its biodistribution in mice. The findings indicated that the compound and its metabolite are minimally retained by most tissues and organs. However, the prodrug was localized in regions rich in alkaline phosphatase (ALP) and converted to its active form, which was then retained in the tissues where it was produced. nih.gov This suggests a potential for targeted delivery and retention in specific tissues based on enzymatic activity.

These studies underscore the potential of the quinazoline scaffold in developing in vivo active agents. The efficacy observed in these models is a promising indicator for other derivatives, including this compound, although direct experimental evidence is needed.

Table 2: Summary of In Vivo Efficacy of Selected Quinazoline Derivatives

| Compound/Derivative | Disease Model | Key Efficacy Findings |

|---|---|---|

| Quinazoline analog 5k | MGC-803 xenograft mouse model nih.gov | Significant reduction in tumor size nih.gov |

| Quinazoline analogues (Compound 21 and 12) | Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in mice | Enhanced mean survival time and restoration of haematological parameters |

Biotransformation and Metabolic Fate (mechanistic, not ADME per se)

The biotransformation and metabolic fate of xenobiotics, including quinazoline derivatives, are critical for understanding their biological activity and elimination. Generally, antihypertensive drugs with a quinazoline structure are known to be well-absorbed and undergo extensive metabolism.

A study on the in vitro metabolic profile of bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, one of which was a dichloro-derivative, was conducted using human liver microsomes. The metabolic characterization indicated that hydration and hydroxylation were the primary metabolic pathways for these compounds. mdpi.comnih.gov The chloro-derivative, in particular, resulted in two metabolites, one from a hydroxylation reaction and another from two hydroxylation events. mdpi.com

Table 3: Potential Metabolic Pathways for Dichloro-Quinazoline Derivatives Based on Analog Studies

| Derivative | Metabolic Reaction | Resulting Metabolites |

|---|

Conclusion and Future Research Directions

Summary of Current Understanding of 2,4-Dichloro-5-iodoquinazoline Research

An extensive search of scientific databases and chemical literature indicates that dedicated research on this compound is exceptionally limited. While the parent compound, 2,4-dichloroquinazoline (B46505), serves as a versatile intermediate in the synthesis of various biologically active molecules, the introduction of an iodine atom at the 5-position appears to be a rare modification. google.comgoogle.com The existing body of knowledge is primarily focused on the broader class of quinazoline (B50416) derivatives, with many studies exploring the impact of different substituents on their pharmacological properties. mdpi.comnih.gov

Unexplored Research Avenues and Gaps in Knowledge

The scarcity of data on this compound presents a multitude of unexplored research avenues. The most fundamental gap is the lack of reported synthetic routes specifically tailored to this compound. While general methods for the synthesis of 2,4-dichloroquinazolines are well-established, their applicability to an iodinated precursor and the regioselective introduction of iodine at the 5-position remain to be investigated. google.com

Furthermore, the biological activity of this compound is entirely unknown. Key areas that warrant investigation include:

Antiproliferative Activity: Given that many quinazoline derivatives are potent anticancer agents, evaluating the cytotoxicity of this compound against a panel of cancer cell lines is a logical first step. nih.govsemanticscholar.org

Enzyme Inhibition: The quinazoline scaffold is a well-known pharmacophore for kinase inhibitors. nih.govnih.gov Screening this compound against a broad panel of kinases could reveal potential therapeutic targets.

Antimicrobial Properties: Some quinazoline derivatives have demonstrated antibacterial and antifungal activities. researchgate.netnih.gov Investigating the antimicrobial spectrum of this compound could open up new avenues for infectious disease research.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, a systematic exploration of derivatives of this compound would be crucial to establish SAR and optimize its potency and selectivity.

Potential for Development of Novel Therapeutic Agents

The potential of this compound as a precursor for novel therapeutic agents is speculative but grounded in the established pharmacology of the broader quinazoline class. The unique combination of chloro and iodo substituents could offer distinct advantages. For instance, iodo-substituted aromatic rings are known to engage in halogen bonding, which can be a significant factor in ligand-receptor interactions. nih.gov

The development of derivatives through nucleophilic substitution at the 2 and 4 positions could lead to a diverse library of compounds for high-throughput screening. The iodine at the 5-position could also serve as a handle for radio-labeling, enabling its use in diagnostic imaging or targeted radiotherapy. The exploration of this compound and its derivatives could potentially lead to the discovery of new lead compounds for various diseases.

Future Directions in Synthetic Methodology and Computational Design

Future research should prioritize the development of an efficient and scalable synthesis for this compound. This would likely involve the exploration of various iodinating agents and reaction conditions on suitable quinazoline precursors. Modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could be employed to optimize the reaction parameters. scispace.comnih.gov